molecular formula C8H12F2O3 B2861612 2,2-Difluoro-2-(1-methoxycyclopentyl)acetic acid CAS No. 2248342-35-8

2,2-Difluoro-2-(1-methoxycyclopentyl)acetic acid

Cat. No.: B2861612
CAS No.: 2248342-35-8
M. Wt: 194.178
InChI Key: YZXIRMIGXKLHCQ-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(1-methoxycyclopentyl)acetic acid is a fluorinated carboxylic acid derivative characterized by a difluoromethyl group attached to a cyclopentyl ring substituted with a methoxy group. The compound’s structure combines the electronic effects of fluorine atoms with the steric bulk of the methoxycyclopentyl moiety, making it a versatile scaffold in medicinal chemistry and materials science.

Properties

IUPAC Name

2,2-difluoro-2-(1-methoxycyclopentyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2O3/c1-13-7(4-2-3-5-7)8(9,10)6(11)12/h2-5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZXIRMIGXKLHCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCCC1)C(C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(1-methoxycyclopentyl)acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the difluorocyclopropanation of a suitable cyclopentene derivative, followed by methoxylation and subsequent hydrolysis to yield the desired acetic acid derivative. The reaction conditions often require the use of strong bases, such as sodium hydride, and fluorinating agents like diethylaminosulfur trifluoride (DAST).

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, thereby optimizing the reaction efficiency and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(1-methoxycyclopentyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

2,2-Difluoro-2-(1-methoxycyclopentyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.

    Biology: Studied for its potential as a metabolic probe due to its fluorinated structure, which can be detected using NMR spectroscopy.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and agrochemicals, where fluorinated compounds often exhibit enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(1-methoxycyclopentyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity to these targets by forming strong hydrogen bonds and van der Waals interactions. Additionally, the methoxy group and cyclopentyl ring contribute to the compound’s overall lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Difluoro-Acetic Acid Derivatives

Compound Name Molecular Formula Molecular Weight CAS Number Substituent Synthesis Yield Key Application
This compound C₈H₁₂F₂O₃ 206.18 Not provided 1-Methoxycyclopentyl N/A Potential intermediate
2,2-Difluoro-2-(4-methylpyridin-2-yl)acetic acid C₈H₇F₂NO₂ 187.15 1592560-32-1 4-Methylpyridin-2-yl N/A Building block
2,2-Difluoro-2-(m-tolyloxy)acetic acid C₉H₈F₂O₃ 214.16 Not provided m-Tolyloxy 83.4% Synthetic intermediate
2,2-Difluoro-2-(2-styrylphenyl)acetic acid C₁₆H₁₂F₂O₂ 274.26 Not provided 2-Styrylphenyl 94% Versatile intermediate
2,2-Difluoro-2-(4-fluoro-2-methylphenyl)acetic acid C₉H₇F₃O₂ 204.15 1248611-17-7 4-Fluoro-2-methylphenyl N/A Small molecule scaffold

Key Observations:

This may influence solubility and biological interactions.

Fluorination Impact : All compounds exhibit enhanced metabolic stability and electronegativity due to fluorine atoms. However, substituents like trifluoromethoxy (e.g., C₉H₅F₅O₃, MW 256.1 ) further increase lipophilicity.

Synthetic Efficiency : Palladium-catalyzed methods enable high-yield synthesis (up to 94%) of styrylphenyl derivatives , whereas NaH-mediated alkylation achieves 83.4% yield for m-tolyloxy analogues .

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